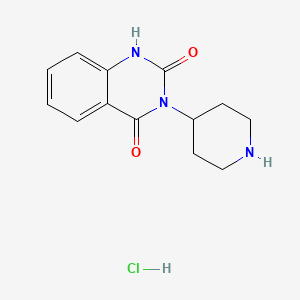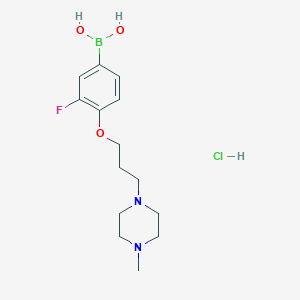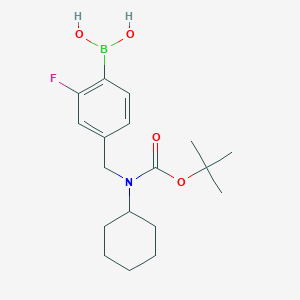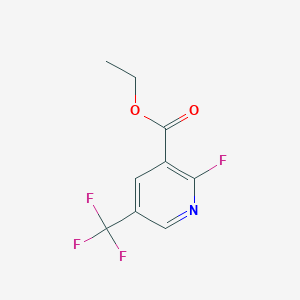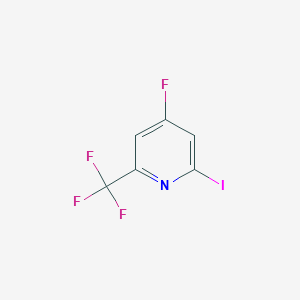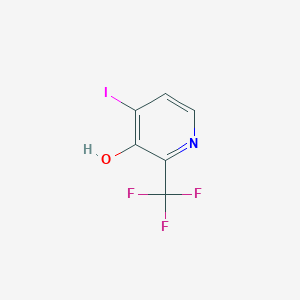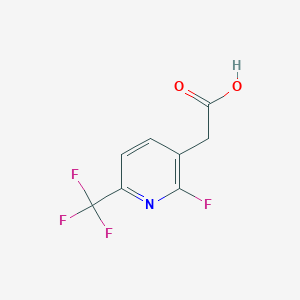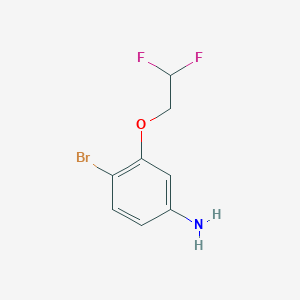
4-Bromo-3-(2,2-difluoroethoxy)aniline
Übersicht
Beschreibung
“4-Bromo-3-(2,2-difluoroethoxy)aniline” is a synthetic organic compound . It has a molecular weight of 252.06 g/mol .
Synthesis Analysis
The synthesis of similar compounds involves the use of 2-Nitroaniline as a starting material . The reaction involves the use of CuSO4·5H2O in a mixture of CH3CN and H2O at 25 °C . NaBr and Na2S2O8 are then added simultaneously in three portions at 7 °C over 15 min .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrF2NO/c9-6-3-5(12)1-2-7(6)13-4-8(10)11/h1-3,8H,4,12H2 . This code provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Materials
4-Bromo-3-(2,2-difluoroethoxy)aniline and its derivatives are explored for their potential applications in nonlinear optical (NLO) materials. These compounds are analyzed using experimental and theoretical vibrational analysis methods, including Fourier Transform-Infrared and Fourier Transform-Raman techniques. The studies provide insights into the electron-donating and withdrawing effects on the structure of aniline derivatives and their impact on the vibrational spectra. Such analyses are crucial for understanding the optical properties of these compounds and their suitability for NLO applications (Revathi et al., 2017).
Synthesis and Crystal Structures
The compound and its related analogs have been synthesized and characterized to understand their structural properties. For example, the synthesis of all-para-brominated oligo(N-phenyl-m-aniline)s has been achieved, revealing a U-shaped structure in the trimer, indicating a propensity for helical structures. Such structural insights are fundamental for the development of new materials with specific properties (Ito et al., 2002).
Efficient Synthesis Methods
Research has also focused on developing efficient synthesis methods for compounds related to this compound. For instance, an efficient nine-step synthesis of a complex molecule starting from a similar aniline derivative was developed, showcasing the advancements in synthetic methodologies. These methods offer advantages such as shorter reaction times, milder conditions, easier purification, and improved yields, which are crucial for the large-scale production of such compounds (Wu et al., 2013).
Organic Synthesis and Functionalization
Further studies have explored the structural elaboration of related quinolinones and anilines, highlighting the versatility of these compounds in organic synthesis. The research demonstrates the potential for generating a variety of functionalized products, which could be valuable in the development of new pharmaceuticals, agrochemicals, and materials (Marull & Schlosser, 2003).
Spectroscopic Investigations
Spectroscopic investigations of compounds similar to this compound provide insights into their molecular geometry and vibrational frequencies. Such studies are essential for understanding the electronic structure and reactivity of these compounds, which can inform their potential applications in various fields (Ramalingam et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-3-(2,2-difluoroethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2NO/c9-6-2-1-5(12)3-7(6)13-4-8(10)11/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPXJMSCYOPWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OCC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



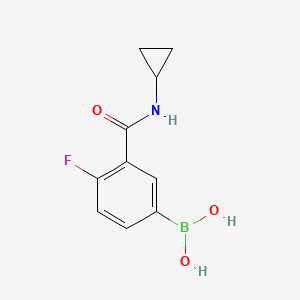
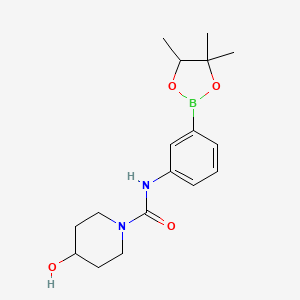
![tert-butyl N-(1-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperidin-3-yl)carbamate](/img/structure/B1409310.png)
